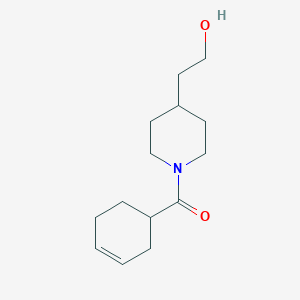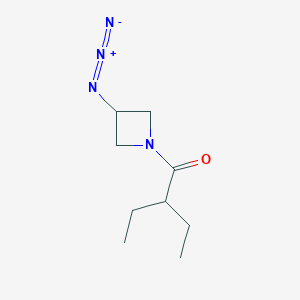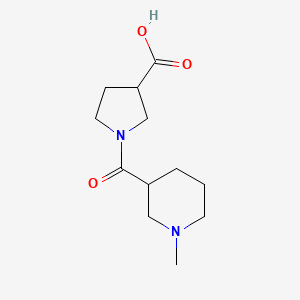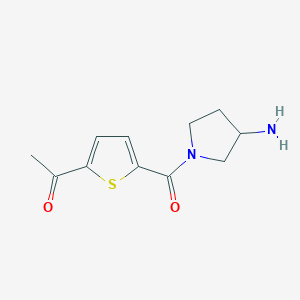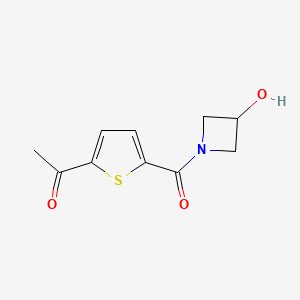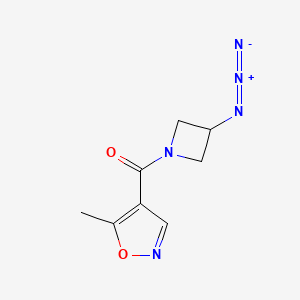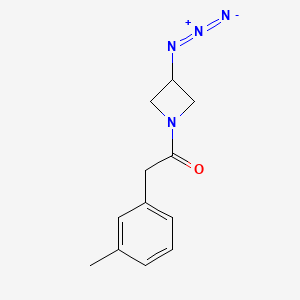
1-(3-Azidoazetidin-1-yl)-2-(m-tolyl)ethan-1-one
Übersicht
Beschreibung
1-(3-Azidoazetidin-1-yl)-2-(m-tolyl)ethan-1-one, or 1-azaazetidine, is a synthetic organic compound used in a variety of chemical and biological processes. It is a colorless liquid at room temperature and is soluble in most organic solvents. The compound has a wide range of applications in the laboratory and in industry. It is a versatile reagent and can be used in a variety of reactions, including nucleophilic substitution, nitration, and oxidation. It has also been used in the synthesis of a variety of compounds, including drugs, dyes, and polymers.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structural Analysis
1-(3-Azidoazetidin-1-yl)-2-(m-tolyl)ethan-1-one and its derivatives are integral in the synthesis of complex organic compounds. For example, compounds with the 1,2,3-triazole moiety, resembling the core structure of 1-(3-Azidoazetidin-1-yl)-2-(m-tolyl)ethan-1-one, were synthesized through reactions involving thiosemicarbazide, alkyl carbodithioate, and benzaldehyde, leading to a variety of heterocyclic assemblies. These compounds, including azetidinones and thiazolidinones, were investigated for their structural peculiarities and pharmaceutical properties (Ishmetova et al., 2016), (Mistry & Desai, 2006), (Vashi & Naik, 2004).
Bioactive Compound Synthesis
The azetidine and triazole moieties are pivotal in synthesizing bioactive compounds with potential antibacterial, antiviral, and anticancer properties. Synthesized compounds, including azetidine derivatives, were evaluated for their bioactivity, indicating their potential in medical applications, such as inhibiting HIV-1 attachment or as antiviral agents against COVID-19 (Rashdan et al., 2021), (Wang et al., 2009).
Advanced Material Development
Compounds with the azetidine and triazole framework have been used in the development of advanced materials, demonstrating their versatility in various fields. For instance, their application in synthesizing novel Schiff bases and azetidinone derivatives emphasizes their utility in material science and industrial applications (Askar et al., 2016), (Isoda et al., 2006).
Eigenschaften
IUPAC Name |
1-(3-azidoazetidin-1-yl)-2-(3-methylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-9-3-2-4-10(5-9)6-12(17)16-7-11(8-16)14-15-13/h2-5,11H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQQMCKXWDNKKAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CC(C2)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Azidoazetidin-1-yl)-2-(m-tolyl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(3-aminoazetidin-1-yl)-2-(1H-benzo[d]imidazol-1-yl)ethan-1-one](/img/structure/B1476348.png)
